molecular formula C13H19NO3 B112855 3-Acetylamino-adamantane-1-carboxylic acid CAS No. 6240-00-2

3-Acetylamino-adamantane-1-carboxylic acid

Cat. No.: B112855
CAS No.: 6240-00-2
M. Wt: 237.29 g/mol
InChI Key: XBMPXAYRLNNWET-UHFFFAOYSA-N
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Description

3-Acetylamino-adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of an acetylamino group at the third position and a carboxylic acid group at the first position of the adamantane core. It has a molecular formula of C13H19NO3 and a molecular weight of 237.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylamino-adamantane-1-carboxylic acid typically involves the acetylation of 1-amino-adamantane-3-carboxylic acid. The reaction is carried out in the presence of acetic anhydride and a suitable base, such as pyridine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetylamino-adamantane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylamino-adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the adamantane core provides structural stability. This compound may modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

    1-Adamantanecarboxylic acid: Lacks the acetylamino group, making it less versatile in chemical reactions.

    3-Phenyl-adamantane-1-carboxylic acid:

Uniqueness: 3-Acetylamino-adamantane-1-carboxylic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group on the adamantane core. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-acetamidoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMPXAYRLNNWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377846
Record name 3-Acetylamino-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-00-2
Record name 3-Acetylamino-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 10-L reactor was added 1-adamantanecarboxylic acid (503 g, 2.79 mol; TCI America, Wellesley Hills, Mass., USA) and 70% nitric acid (400 mL, 6.72 mol), and the resulting suspension was cooled at 0° C. with a recirculating chiller. To the mixture was slowly added 98% sulfuric acid (3.00 L, 55.5 mol) at such a rate that the temperature was kept below 10° C. Once the addition completed, acetonitrile (2.00 L, 38.5 mol) was added at such a rate that the temperature was kept below 10° C. After all the acetonitrile was added, the reaction was stirred at 0° C. for 1 hour. The crude reaction was then added to a 20-L reactor filled with about 10-L of ice mixed with a small amount of water and the resulting mixture was stirred and allowed to warm to room temperature. The solids were then filtered and washed with water. More solids precipitated from the acidic aqueous layer and these were filtered as well and washed with water. The combined solid material was then dried under high vacuum at 50° C. for 2 days to afford 432 g (73%) of the title compound, 3-acetylamino-adamantane-1-carboxylic acid, as a white solid.
Quantity
503 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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